Cas no 28304-66-7 (Bicyclo[2.2.1]hept-2-ene,5-ethylidene-, (5Z)-)

Bicyclo[2.2.1]hept-2-ene,5-ethylidene-, (5Z)- structure
28304-66-7 structure
Product Name:Bicyclo[2.2.1]hept-2-ene,5-ethylidene-, (5Z)-
CAS-nummer:28304-66-7
MF:C9H12
MW:120.191582679749
CID:273146
PubChem ID:5463081
Update Time:2025-04-19

Bicyclo[2.2.1]hept-2-ene,5-ethylidene-, (5Z)- Chemische en fysische eigenschappen

Naam en identificatie

    • Bicyclo[2.2.1]hept-2-ene,5-ethylidene-, (5Z)-
    • (Z)-5-Ethylidene-bicyclo[2.2.1]hept-2-ene
    • 5-Ethylidene-2-norbornene, cis
    • Bicyclo[2.2.1]hept-2-ene, 5-ethylidene-, cis
    • Bicyclo[2.2.1]hept-2-ene, 5-ethylidene-, trans
    • 5S9TQH0VUV
    • BICYCLO(2.2.1)HEPT-2-ENE, 5-ETHYLIDENE-, (5Z)-
    • CIS-5-ETHYLIDENEBICYCLO(2.2.1)HEPT-2-ENE
    • trans-5-Ethylidene-bicyclo[2.2.1]hept-2-ene
    • OJOWICOBYCXEKR-WAPJZHGLSA-N
    • AKOS015916324
    • trans-5-ethylidenebicyclo[2.2.1]hept-2-ene
    • UNII-85015B2V0R
    • Q27269568
    • 2-Norbornene, 5-ethylidene-, (Z)-
    • (Z)-5-Ethylidenebicyclo(2.2.1)hept-2-ene
    • 16219-75-3
    • Tox21_303067
    • 5-Ethylidene-2-norbornene, (E)-
    • 5-Ethylidene-2-norbornene, trans
    • (z)-5-ethylidene-2norbornene
    • 5-ETHYLIDENE-2-NORBORNENE, CIS-
    • 28304-66-7
    • CIS-2-ETHYLIDENE-5-NORBORNENE
    • Tox21_201637
    • 5-Ethylidene-2-norbornene 100 microg/mL in Acetonitrile
    • DTXSID1025306
    • NCGC00259186-01
    • NCGC00257062-01
    • 85015B2V0R
    • (5Z)-5-ethylidenebicyclo[2.2.1]hept-2-ene
    • DTXCID505306
    • trans-5-Ethylidene-bicyclo(2,2,1)hept-2-ene
    • (Z)-5-ethylidene-2-norbornene
    • 5-ETHYLIDENE-2-NORBORNENE
    • 5-Ethylidene-2-norbornene, (Z)-
    • CAS-16219-75-3
    • UNII-5S9TQH0VUV
    • MDL: MFCD24390166
    • Inchi: 1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h2-4,7,9H,5-6H2,1H3/b8-2-
    • InChI-sleutel: OJOWICOBYCXEKR-WAPJZHGLSA-N
    • LACHT: C12C=CC(/C(=C\C)/C1)C2

Berekende eigenschappen

  • Exacte massa: 120.0939
  • Monoisotopische massa: 120.0939
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 9
  • Aantal draaibare bindingen: 0
  • Complexiteit: 175
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 0
  • XLogP3: 2.2

Experimentele eigenschappen

  • Dichtheid: Relative vapor density (air = 1): 4.1
  • Smeltpunt: -112 °F (USCG, 1999)
  • Kookpunt: 297.7 °F at 760 mm Hg (USCG, 1999)
  • Vlampunt: 79 °F (NTP, 1992)
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